molecular formula C6H8FN B14909749 1-Ethynyl-3-fluoro-cyclobutanamine

1-Ethynyl-3-fluoro-cyclobutanamine

Cat. No.: B14909749
M. Wt: 113.13 g/mol
InChI Key: DQXACPAVSXURJA-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-cyclobutanamine is a cyclobutane derivative featuring a primary amine group, an ethynyl substituent at position 1, and a fluorine atom at position 2. This compound’s compact, strained cyclobutane ring may confer unique physicochemical properties, such as increased reactivity or metabolic stability compared to larger cyclic amines.

Properties

Molecular Formula

C6H8FN

Molecular Weight

113.13 g/mol

IUPAC Name

1-ethynyl-3-fluorocyclobutan-1-amine

InChI

InChI=1S/C6H8FN/c1-2-6(8)3-5(7)4-6/h1,5H,3-4,8H2

InChI Key

DQXACPAVSXURJA-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC(C1)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethynyl-3-fluoro-cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanone as the core structure.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, using ethynyltrimethylsilane and a palladium catalyst.

    Amine Introduction: The final step involves the conversion of the ketone to an amine, typically through reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Ethynyl-3-fluoro-cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

    Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkene derivatives.

Scientific Research Applications

1-Ethynyl-3-fluoro-cyclobutanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-fluoro-cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanamine Derivatives

Structural and Functional Group Analysis

The following table compares 1-Ethynyl-3-fluoro-cyclobutanamine with 3-(3-chlorophenyl)cyclobutan-1-amine , a structurally related compound documented in the literature :

Property This compound 3-(3-chlorophenyl)cyclobutan-1-amine
Molecular Formula C₅H₇FN (estimated) C₁₀H₁₂ClN
Molar Mass (g/mol) ~100 (estimated) 181.66
Key Substituents Ethynyl (-C≡CH), fluorine (-F) 3-Chlorophenyl (-C₆H₄Cl)
Electronic Effects High electronegativity (F), sp-hybridization Aromatic ring (π-system), inductive Cl
Steric Profile Compact, strained cyclobutane Bulky phenyl group
Key Observations:

Physicochemical and Pharmacokinetic Implications

  • Solubility : The fluorine atom in This compound may improve aqueous solubility relative to the chlorophenyl analog, which is likely more lipophilic due to its aromatic ring .
  • Metabolic Stability : The ethynyl group’s rigidity could reduce metabolic oxidation compared to the phenyl group, which is susceptible to cytochrome P450-mediated hydroxylation.

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